molecular formula C11H12ClNO6 B8283253 Methyl 5-(2-chloroethoxy)-4-methoxy-2-nitrobenzoate

Methyl 5-(2-chloroethoxy)-4-methoxy-2-nitrobenzoate

Cat. No. B8283253
M. Wt: 289.67 g/mol
InChI Key: PDBUGLHBGTVQHG-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

To acetic acid (42 mL) and acetic anhydride (8.5 mL) was added methyl 3-(2-chloroethoxy)-4-methoxybenzoate (4.0 g, 16.3 mmol) followed by 70% nitric acid (2.8 mL) and the mixture heated at 50° C. for 1 hour. The mixture was poured into H2O, filtered, and washed with H2O to give methyl 5-(2-chloroethoxy)-4-methoxy-2-nitrobenzoate (4.08 g, 14.1 mmol, 86%). 1H NMR (300 MHz, DMSO-d6) δ 7.67 (s, 1H), 7.38 (s, 1H), 4.43 (t, 2H), 3.99 (t, 2H), 3.94 (s, 3H), 3.85 (s, 3H).
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(OC(=O)C)(=O)C.[Cl:12][CH2:13][CH2:14][O:15][C:16]1[CH:17]=[C:18]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[C:19]([O:21][CH3:22])=[O:20].[N+:28]([O-])([OH:30])=[O:29]>O>[Cl:12][CH2:13][CH2:14][O:15][C:16]1[C:25]([O:26][CH3:27])=[CH:24][C:23]([N+:28]([O-:30])=[O:29])=[C:18]([CH:17]=1)[C:19]([O:21][CH3:22])=[O:20]

Inputs

Step One
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
4 g
Type
reactant
Smiles
ClCCOC=1C=C(C(=O)OC)C=CC1OC
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Name
Type
product
Smiles
ClCCOC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.1 mmol
AMOUNT: MASS 4.08 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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